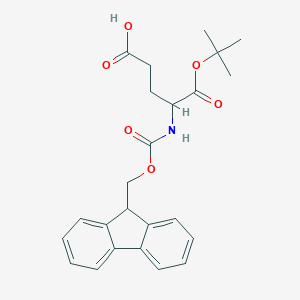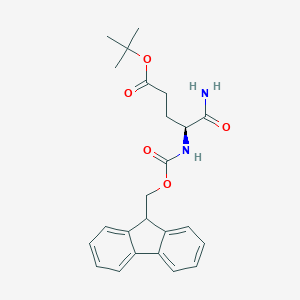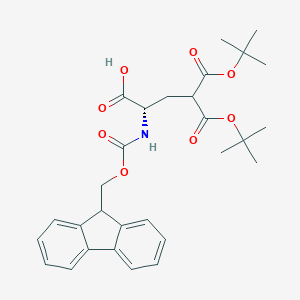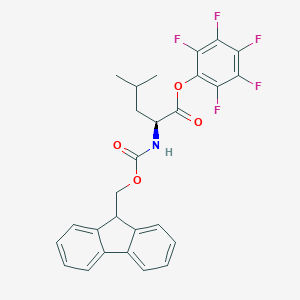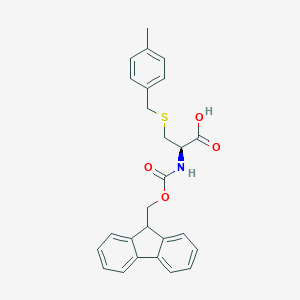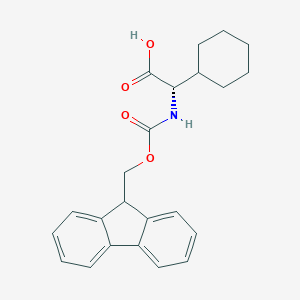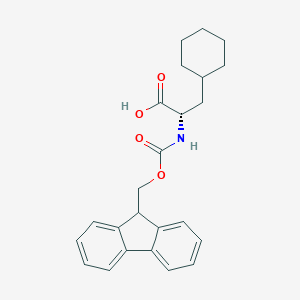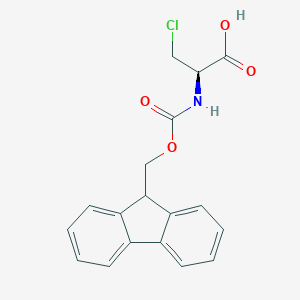
Fmoc-β-氯-L-丙氨酸
货号 B557555
CAS 编号:
212651-52-0
分子量: 345,78 g/mole
InChI 键: NICWPULFDZCIBU-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Fmoc-beta-chloro-L-alanine is a derivative of L-alanine . L-Alanine is a non-essential amino acid for human development and is one of the 20 amino acids encoded by the genetic code . It is used in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
During the Fmoc-protection of H-alpha-Me-Val-OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc-beta-Ala-OH was formed during the reaction .Molecular Structure Analysis
The molecular structure of Fmoc-beta-chloro-L-alanine is influenced by the pH of the environment . At pH 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .Chemical Reactions Analysis
Fmoc-beta-chloro-L-alanine is formed during the reaction with Fmoc-OSu, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Physical And Chemical Properties Analysis
Fmoc-beta-chloro-L-alanine has a molecular weight of 345.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .科学研究应用
Solid-Phase Peptide Synthesis (SPPS)
- Field : Organic Chemistry
- Application : Fmoc-beta-alanine is used as a linker in the synthesis of peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid-phase peptide synthesis . Fmoc-L-alanine is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
- Method : The Fmoc strategy involves the use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
- Results : The use of Fmoc-protected amino acids in SPPS has grown in popularity due to its utility in structure-activity relationship (SAR) studies .
Synthesis of Azidopeptides
- Field : Peptide Chemistry
- Application : Fmoc azido amino acids, such as beta-azido L-alanine and D-alanine, are used for the preparation of azidopeptides .
- Method : The synthesis involves the use of CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles .
Solvent-Controlled Self-Assembly
- Field : Physical Chemistry
- Application : Fmoc protected single amino acids, including Fmoc-beta-alanine, have been used in solvent-controlled self-assembly to form various structures that serve as bio-organic scaffolds for diverse applications .
- Method : The self-assembly of Fmoc protected single amino acids is controlled by solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Ester Hydrolysis
- Field : Organic Chemistry
- Application : Fmoc-protected amino esters, including Fmoc-beta-alanine, have been used in the hydrolysis of esters to create SPPS-ready amino acids .
- Method : The hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Antibiofilm Activity
- Field : Microbiology
- Application : Fmoc-phenylalanine (Fmoc-F) and other Fmoc-amino acids (Fmoc-AA) have been found to have antibiofilm activity against clinically relevant bacteria .
- Method : The study evaluated the anti-biofilm activity of Fmoc-F against Staphylococcus aureus and Pseudomonas aeruginosa . It was found that Fmoc-F not only inhibits the biofilm formation but also eradicates the already formed biofilms over the surface .
- Results : The study demonstrated the potential application of Fmoc-F and other Fmoc-AA molecules individually as well as in combination as anti-biofilm coating material for treating biofilm associated infections .
Hydrogel Formation
- Field : Material Science
- Application : Fmoc-phenylalanine (FmocF) has been used in the formation of hydrogels, which are important in biomedical applications .
- Method : The self-assembly of FmocF to gel formation is described. Multiple factors are responsible for hydrogel formation, but their role in governing self-assembly to hydrogel formation is poorly understood .
- Results : The study reported a new polymorphic form of FmocF after transitioning to hydrogel .
未来方向
属性
IUPAC Name |
(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203107 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-chloro-L-alanine | |
CAS RN |
212651-52-0 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



